AN-2898

Description

Properties

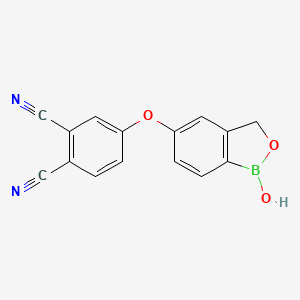

CAS No. |

906673-33-4 |

|---|---|

Molecular Formula |

C15H9BN2O3 |

Molecular Weight |

276.06 g/mol |

IUPAC Name |

4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C15H9BN2O3/c17-7-10-1-2-13(5-11(10)8-18)21-14-3-4-15-12(6-14)9-20-16(15)19/h1-6,19H,9H2 |

InChI Key |

UBMGTTRDNUKZMT-UHFFFAOYSA-N |

Canonical SMILES |

B1(C2=C(CO1)C=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)O |

Appearance |

Solid powder |

Other CAS No. |

906673-33-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AN-2898; AN 2898; AN2898. |

Origin of Product |

United States |

Foundational & Exploratory

AN-2898: A Boron-Based Phosphodiesterase-4 Inhibitor for Skin Inflammation

An In-Depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AN-2898 is a novel, boron-based small molecule that acts as a potent and selective inhibitor of phosphodiesterase-4 (PDE4), a key enzyme in the inflammatory cascade. By elevating intracellular levels of cyclic adenosine monophosphate (cAMP), this compound modulates the production of a wide array of pro- and anti-inflammatory cytokines, making it a promising therapeutic candidate for inflammatory skin diseases such as atopic dermatitis and psoriasis. Preclinical and clinical studies have demonstrated its ability to significantly reduce the signs and symptoms of skin inflammation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream signaling effects, and clinical efficacy, supported by detailed experimental protocols and data.

Introduction to this compound and its Therapeutic Rationale

Inflammatory skin diseases like atopic dermatitis and psoriasis are characterized by a complex interplay of immune dysregulation, leading to chronic inflammation and skin barrier dysfunction. A central player in this process is the intracellular second messenger cAMP, which regulates the activity of various immune cells. Phosphodiesterase-4 (PDE4) is a critical enzyme that degrades cAMP, thereby promoting a pro-inflammatory state. Inhibition of PDE4 has emerged as a validated therapeutic strategy to restore immune balance and alleviate the symptoms of these debilitating conditions.

This compound is a next-generation, boron-containing, topical PDE4 inhibitor. Its unique chemical structure, featuring a boron atom, allows for a distinct and potent interaction with the active site of the PDE4 enzyme. This targeted inhibition leads to a localized increase in cAMP levels within skin cells, thereby suppressing the inflammatory response with potentially reduced systemic side effects.

Molecular Mechanism of Action: PDE4 Inhibition

This compound exerts its anti-inflammatory effects by selectively targeting and inhibiting the PDE4 enzyme.

Targeting the PDE4 Enzyme

PDE4 is a superfamily of enzymes with four main isoforms (PDE4A, PDE4B, PDE4C, and PDE4D) that are expressed in various immune and inflammatory cells, including T-cells, monocytes, macrophages, and keratinocytes. This compound has been shown to be a potent inhibitor of PDE4B, an isoform critically involved in the production of pro-inflammatory cytokines.

Unique Boron-Based Inhibition

The boron atom in the structure of this compound plays a crucial role in its mechanism of action. It forms a stable, reversible covalent bond with a hydroxyl group in the bimetal (Zn²⁺ and Mg²⁺) active site of the PDE4 enzyme. This interaction effectively blocks the catalytic activity of PDE4, preventing the hydrolysis of cAMP to its inactive form, AMP.

Downstream Signaling: Elevation of cAMP and Modulation of Inflammatory Pathways

The inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP Response Element-Binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of genes encoding anti-inflammatory cytokines, such as Interleukin-10 (IL-10).

Furthermore, increased cAMP levels can suppress the activation of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), and inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK), another key signaling molecule in inflammatory pathways. This dual action of promoting anti-inflammatory pathways while suppressing pro-inflammatory ones is central to the therapeutic effect of this compound.

Signaling Pathway of this compound in Skin Inflammation

This compound inhibits PDE4, leading to increased cAMP, which in turn activates anti-inflammatory pathways (PKA-CREB) and suppresses pro-inflammatory pathways (NF-κB, ERK).

In Vitro Efficacy: Cytokine Inhibition

This compound has demonstrated potent inhibition of a broad range of pro-inflammatory cytokines in various in vitro models.

Inhibition of Pro-inflammatory Cytokines

Studies using human peripheral blood mononuclear cells (PBMCs) and other relevant cell types have shown that this compound significantly reduces the production of key pro-inflammatory cytokines implicated in skin inflammation, including:

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Interleukin-2 (IL-2)

-

Interferon-gamma (IFN-γ)

-

Interleukin-5 (IL-5)

-

Interleukin-13 (IL-13)

-

Interleukin-17 (IL-17)

-

Interleukin-22 (IL-22)

-

Interleukin-23 (IL-23)

Upregulation of Anti-inflammatory Cytokines

Concurrently, by increasing cAMP levels and activating CREB, this compound promotes the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) .

Quantitative Data on Cytokine Inhibition

The following table summarizes the inhibitory activity of this compound against various PDE isoforms and its effect on TNF-α release.

| Parameter | Value | Reference |

| PDE4B IC₅₀ | 0.060 µM | [1] |

| Ki for PDE4B | 65 ± 9.8 nM | [2] |

| TNF-α Inhibition IC₅₀ (LPS-stimulated human PBMCs) | Data not publicly available | - |

Preclinical Efficacy in Animal Models

While specific preclinical studies on this compound in animal models of atopic dermatitis (e.g., oxazolone-induced) or psoriasis (e.g., imiquimod-induced) are not extensively detailed in publicly available literature, the known mechanism of PDE4 inhibition strongly supports its potential efficacy in these models. PDE4 inhibitors as a class have consistently demonstrated anti-inflammatory effects in such models, leading to reductions in ear swelling, epidermal thickness, and inflammatory cell infiltration.

Clinical Efficacy in Atopic Dermatitis

This compound has undergone clinical evaluation for the treatment of mild-to-moderate atopic dermatitis.

Phase 2 Clinical Trial (NCT01301508)

A key Phase 2a, multi-center, randomized, double-blind, vehicle-controlled, bilateral study evaluated the safety and efficacy of topically applied this compound ointment.

Key Study Design Elements:

-

Population: Patients with mild-to-moderate atopic dermatitis.

-

Intervention: this compound ointment applied twice daily for 6 weeks to one target lesion, and vehicle ointment applied to a comparable contralateral lesion.

-

Primary Efficacy Endpoint: Change from baseline in the Atopic Dermatitis Severity Index (ADSI) score at day 28. The ADSI is a composite score assessing erythema, pruritus, exudation, excoriation, and lichenification.

Efficacy Results

The study demonstrated a statistically significant improvement in atopic dermatitis lesions treated with this compound compared to vehicle.

| Outcome Measure | This compound vs. Vehicle | p-value | Reference |

| Mean Change from Baseline in Target Lesion Score (Day 14) | SMD: -0.76 (95% CI: -1.38 to -0.13) | 0.02 | [3] |

| Mean Change from Baseline in Target Lesion Score (Day 28) | SMD: -0.68 (95% CI: -1.30 to -0.05) | 0.03 | [3] |

These results indicate a rapid and sustained reduction in the severity of atopic dermatitis lesions with this compound treatment.

Experimental Protocols

PDE4 Enzyme Inhibition Assay (General Protocol)

This protocol outlines a typical fluorescence polarization (FP)-based assay to determine the inhibitory activity of a compound against a PDE4 enzyme.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

-

Dilute the recombinant human PDE4B enzyme to the desired concentration in assay buffer.

-

Prepare a solution of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in assay buffer.

-

Prepare a binding agent that specifically binds to the product of the enzymatic reaction (AMP).

-

-

Assay Procedure:

-

Add the test compound at various concentrations to the wells of a microplate.

-

Add the PDE4B enzyme solution to each well and incubate to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FAM-cAMP substrate solution.

-

Incubate the plate to allow for the enzymatic reaction to proceed.

-

Stop the reaction and add the binding agent.

-

Measure the fluorescence polarization of each well using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

PDE4 Inhibition Assay Workflow

Workflow for a typical PDE4 enzyme inhibition assay.

In Vitro Cytokine Release Assay from Human PBMCs (General Protocol)

This protocol describes a method to assess the effect of a test compound on cytokine production by human PBMCs.

-

PBMC Isolation:

-

Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs and resuspend them in complete cell culture medium.

-

-

Cell Culture and Treatment:

-

Seed the PBMCs in a multi-well culture plate at a specified density.

-

Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a defined period.

-

Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS) or anti-CD3/anti-CD28 antibodies, to induce cytokine production.

-

Include appropriate controls (unstimulated cells, vehicle-treated stimulated cells).

-

-

Cytokine Measurement:

-

After the incubation period, collect the cell culture supernatants.

-

Measure the concentrations of the desired cytokines (e.g., TNF-α, IL-10) in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

-

-

Data Analysis:

-

Calculate the percentage of cytokine inhibition for each concentration of the test compound compared to the vehicle-treated stimulated control.

-

Determine the IC₅₀ value for the inhibition of each cytokine.

-

Cytokine Release Assay Workflow

Workflow for an in vitro cytokine release assay using human PBMCs.

Conclusion

This compound represents a significant advancement in the topical treatment of inflammatory skin diseases. Its novel, boron-based mechanism of action provides potent and selective inhibition of PDE4, leading to a broad-spectrum anti-inflammatory effect through the modulation of key cytokine pathways. Clinical data in atopic dermatitis have confirmed its efficacy in reducing disease severity. The in-depth understanding of its molecular and cellular mechanisms of action, as outlined in this technical guide, provides a strong foundation for its continued development and clinical application in dermatology. Further research into its long-term safety and efficacy in various inflammatory skin conditions is warranted.

References

AN-2898: A Technical Whitepaper on a Selective Phosphodiesterase 4 (PDE4) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN-2898 is a novel, small-molecule, selective phosphodiesterase 4 (PDE4) inhibitor that has been investigated for its potential therapeutic effects in inflammatory conditions, particularly atopic dermatitis. As a member of the benzoxaborole class of compounds, this compound exhibits a unique mechanism of action by targeting the enzymatic activity of PDE4, a key regulator of intracellular cyclic adenosine monophosphate (cAMP) levels. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, selectivity, and preclinical and clinical findings. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

This compound exerts its pharmacological effects through the selective inhibition of phosphodiesterase 4 (PDE4). PDE4 is a superfamily of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a multitude of cellular processes, including the inflammatory cascade. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which subsequently phosphorylates and deactivates various pro-inflammatory transcription factors. This cascade of events ultimately results in the suppression of the production and release of several key inflammatory cytokines.

The binding of this compound to the catalytic site of PDE4 is a critical aspect of its inhibitory activity. The boron atom within the benzoxaborole structure of this compound is thought to play a key role in its potent and selective inhibition of the enzyme.

dot

Caption: this compound inhibits PDE4, leading to increased cAMP levels and reduced inflammation.

In Vitro Pharmacology

Phosphodiesterase (PDE) Inhibition

This compound is a potent inhibitor of PDE4. In vitro enzymatic assays have demonstrated its high affinity for this enzyme family.

Table 1: this compound PDE4 Inhibitory Activity

| Parameter | Value |

| IC50 (PDE4) | 0.027 µM[1] |

| Ki (PDE4) | 65 ± 9.8 nM |

IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant.

Selectivity Profile

A key characteristic of this compound is its selectivity for PDE4 over other PDE families. This selectivity is crucial for minimizing off-target effects and improving the therapeutic index of the compound. While specific IC50 values for other PDE families are not publicly available, it is reported to be selective over PDE1A, PDE2A, and PDE3A[1].

Table 2: this compound PDE Selectivity

| PDE Family | Selectivity vs. PDE4 |

| PDE1A | Selective |

| PDE2A | Selective |

| PDE3A | Selective |

Cytokine Inhibition

Consistent with its mechanism of action, this compound has been shown to inhibit the production of several pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs). This demonstrates its anti-inflammatory potential at a cellular level.

Table 3: this compound Inhibition of Cytokine Production

| Cytokine | Effect |

| TNF-α | Significantly Inhibited[1] |

| IL-2 | Significantly Inhibited[1] |

| IFN-γ | Significantly Inhibited[1] |

| IL-5 | Significantly Inhibited[1] |

| IL-10 | Significantly Inhibited[1] |

Experimental Protocols

PDE4 Enzyme Inhibition Assay

A detailed, step-by-step protocol for the PDE4 enzyme inhibition assay used for this compound is not publicly available. However, based on available information, a general protocol can be outlined:

dot

Caption: Workflow for a typical PDE4 enzyme inhibition assay.

-

Enzyme Preparation: Recombinant human PDE4 subtypes are expressed and purified from an expression system, such as Sf9 insect cells.

-

Assay Reaction: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture contains the purified PDE4 enzyme, assay buffer, and varying concentrations of the test compound (this compound).

-

Substrate Addition: The reaction is initiated by the addition of a labeled cAMP substrate (e.g., [3H]-cAMP).

-

Incubation: The reaction is incubated for a defined period at a specific temperature (e.g., 30 minutes at room temperature).

-

Termination and Detection: The reaction is terminated, and the amount of hydrolyzed substrate is quantified using a suitable detection method, such as scintillation proximity assay (SPA) or fluorescence polarization (FP).

-

Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Cytokine Production Inhibition Assay

The following is a generalized protocol for assessing the effect of a compound on cytokine production from human PBMCs.

dot

Caption: General workflow for a cytokine production inhibition assay.

-

PBMC Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Culture: PBMCs are cultured in appropriate cell culture medium.

-

Compound Treatment: Cells are treated with various concentrations of this compound.

-

Stimulation: To induce cytokine production, cells are stimulated with a mitogen such as lipopolysaccharide (LPS) or with anti-CD3 and anti-CD28 antibodies.

-

Incubation: The cells are incubated for a period of 24 to 48 hours to allow for cytokine secretion.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-2, IL-5) in the supernatant is measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The inhibitory effect of this compound on the production of each cytokine is determined, and IC50 values are calculated where applicable.

In Vivo Studies

While specific in vivo study protocols for this compound are not publicly detailed, a common animal model for atopic dermatitis involves the use of haptens like 2,4-dinitrofluorobenzene (DNFB) to induce an inflammatory skin reaction in mice.

Clinical Development

This compound has been evaluated in a clinical trial for the treatment of mild-to-moderate atopic dermatitis.

Clinical Trial NCT01301508

This was a Phase 2, multi-center, randomized, double-blind, vehicle-controlled study to evaluate the efficacy and safety of topically applied this compound ointment.

Table 4: Overview of Clinical Trial NCT01301508

| Parameter | Description |

| Study ID | NCT01301508 |

| Indication | Mild-to-Moderate Atopic Dermatitis |

| Phase | 2 |

| Primary Endpoint | Change from baseline in Atopic Dermatitis Severity Index (ADSI) score |

| Status | Completed |

While the full, detailed results of this trial are not publicly available in a structured format, the study aimed to assess the improvement in the signs and symptoms of atopic dermatitis as measured by the ADSI score.

Conclusion

This compound is a potent and selective PDE4 inhibitor with demonstrated anti-inflammatory properties in vitro. Its ability to suppress the production of key pro-inflammatory cytokines highlights its potential as a therapeutic agent for inflammatory skin conditions such as atopic dermatitis. Further disclosure of detailed preclinical and clinical data will be essential for a complete understanding of its therapeutic profile.

References

Preclinical Profile of AN-2898: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN-2898 is a novel, boron-based small molecule developed by Anacor Pharmaceuticals (later acquired by Pfizer) as a topical anti-inflammatory agent. It belongs to the benzoxaborole class of compounds and functions as a potent phosphodiesterase-4 (PDE4) inhibitor. By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn downregulates the production of pro-inflammatory cytokines. This mechanism of action makes it a promising candidate for the treatment of inflammatory skin conditions such as atopic dermatitis and psoriasis. This technical guide provides a comprehensive overview of the preclinical safety and efficacy studies of this compound, presenting available data in a structured format, detailing experimental methodologies, and visualizing key pathways and workflows.

Efficacy Studies

In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against the PDE4 enzyme and the release of key inflammatory mediators.

| Parameter | IC50 Value | Cell/Enzyme System |

| PDE4 Enzyme Activity | 0.060 µM | Recombinant human PDE4 |

| TNF-α Release | 0.16 µM | Lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (hPBMCs) |

Experimental Protocol: In Vitro Cytokine Release Assay

-

Cell Culture: Human peripheral blood mononuclear cells (hPBMCs) were isolated from healthy donors.

-

Stimulation: Cells were stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α).

-

Treatment: Varying concentrations of this compound were added to the cell cultures prior to stimulation.

-

Measurement: After a specified incubation period, the concentration of TNF-α in the cell culture supernatant was measured using an enzyme-linked immunosorbent assay (ELISA).

-

Analysis: The half-maximal inhibitory concentration (IC50) was calculated, representing the concentration of this compound required to inhibit 50% of the TNF-α release.

In Vivo Efficacy

A Phase 2a clinical trial in patients with mild-to-moderate atopic dermatitis provided evidence of in vivo efficacy. While detailed preclinical animal model data is not publicly available, the clinical results offer insight into its potential therapeutic effect.

| Endpoint | This compound Treated Lesions | Vehicle Treated Lesions | P-value |

| Percentage of lesions with improvement in Atopic Dermatitis Severity Index (ADSI) score from baseline | 71% | 14% | 0.01 |

| Mean improvement in ADSI score at day 28 | 68% | 45% | 0.02 |

Experimental Protocol: Phase 2a Atopic Dermatitis Clinical Trial (Summary)

-

Study Design: A multi-center, randomized, double-blind, vehicle-controlled study.

-

Participants: Patients with mild-to-moderate atopic dermatitis.

-

Intervention: Patients were treated with either this compound ointment or a vehicle ointment.

-

Primary Endpoint: The primary endpoint was the proportion of patients achieving a certain level of improvement in the Atopic Dermatitis Severity Index (ADSI) score from baseline to day 28. The ADSI score is a composite score that evaluates the severity of erythema, pruritus, excoriation, and lichenification.

-

Results: The trial met its primary endpoint, demonstrating a statistically significant improvement in atopic dermatitis lesions treated with this compound compared to the vehicle.[1]

Safety and Tolerability

Preclinical safety studies are a critical component of drug development. While comprehensive toxicology and safety pharmacology data for this compound are not publicly detailed, a Phase 1 clinical trial provided initial human safety information.

Phase 1 Clinical Trial Findings:

In a Phase 1 clinical trial, this compound ointment was reported to be very well tolerated and demonstrated no irritant potential.[2] No severe adverse events considered related to the study drug were reported in the Phase 2a trial.[1]

Mechanism of Action: PDE4 Inhibition

This compound exerts its anti-inflammatory effects by inhibiting the phosphodiesterase-4 (PDE4) enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger involved in the regulation of inflammatory responses.

Caption: Mechanism of action of this compound as a PDE4 inhibitor.

Experimental Workflow: In Vitro Efficacy Testing

The following diagram illustrates a typical workflow for assessing the in vitro efficacy of an anti-inflammatory compound like this compound.

Caption: A generalized workflow for in vitro efficacy testing of this compound.

Conclusion

The available preclinical and early clinical data for this compound suggest that it is a promising topical anti-inflammatory agent with a favorable safety profile. Its potent inhibition of PDE4 and subsequent reduction of pro-inflammatory cytokines provide a strong rationale for its development in the treatment of atopic dermatitis and other inflammatory skin diseases. Further publication of detailed preclinical toxicology, pharmacokinetic, and efficacy data from animal models would provide a more complete picture of its therapeutic potential.

References

AN-2898: A Technical Guide for Atopic Dermatitis and Psoriasis Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AN-2898, a novel boron-based phosphodiesterase-4 (PDE4) inhibitor, for research in atopic dermatitis and psoriasis. This document synthesizes publicly available data on its mechanism of action, clinical efficacy, and experimental protocols.

Core Mechanism of Action: PDE4 Inhibition

This compound is a selective and reversible competitive inhibitor of phosphodiesterase 4 (PDE4).[1] PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. Elevated cAMP levels, in turn, downregulate the production of pro-inflammatory cytokines, which are key mediators in the pathogenesis of inflammatory skin diseases like atopic dermatitis and psoriasis.

This compound has demonstrated potent inhibition of PDE4 with an IC50 of 0.027 μM.[2] It also effectively inhibits PDE4 subtypes PDE4B1, PDE4A1A, and PDE4D2.[2] Preclinical studies have shown that this compound significantly inhibits the production of several key inflammatory cytokines, including TNF-α, IL-2, IFN-γ, IL-5, and IL-10.[2]

Signaling Pathway

The mechanism of action of this compound revolves around the modulation of the cAMP signaling pathway within inflammatory cells.

Caption: this compound inhibits PDE4, increasing cAMP levels and leading to reduced pro-inflammatory cytokine production.

This compound in Atopic Dermatitis

This compound has undergone a Phase 2a clinical trial for the treatment of mild-to-moderate atopic dermatitis.[3][4] The trial demonstrated positive preliminary results regarding both safety and efficacy.[3]

Clinical Trial Data

The following tables summarize the key quantitative data from the Phase 2a clinical trial (NCT01301508).[4][5]

Table 1: Trial Design and Demographics

| Parameter | Value |

| ClinicalTrials.gov ID | NCT01301508 |

| Phase | 2a |

| Study Design | Double-blind, vehicle-controlled, bilateral |

| Number of Patients | 21 (in the this compound arm) |

| Indication | Mild-to-moderate atopic dermatitis |

| Treatment | 1% this compound ointment applied twice daily |

| Duration | 28 days |

Table 2: Efficacy Results at Day 28

| Endpoint | This compound (1% Ointment) | Vehicle | P-value |

| Primary Endpoint: | |||

| % of lesions with improvement in Atopic Dermatitis Severity Index (ADSI) | 71% | 14% | P = 0.01[3] |

| Secondary Endpoints: | |||

| Mean % improvement in ADSI score | 68% | 45% | P = 0.02[3] |

| % of lesions achieving total or partial clearance (ADSI ≤ 2.0) | 48% | 33% | Not specified |

Experimental Protocol: Phase 2a Clinical Trial (NCT01301508)

Objective: To evaluate the safety and efficacy of 1% this compound ointment compared to a vehicle in treating mild-to-moderate atopic dermatitis.

Methodology:

-

Patient Population: Patients with a clinical diagnosis of atopic dermatitis.

-

Inclusion Criteria:

-

Two comparable target lesions.

-

Willingness to apply study medication as directed.

-

-

Exclusion Criteria:

-

Concurrent use of other topical or systemic medications for atopic dermatitis.

-

Other active skin conditions in the target area.

-

-

Treatment Regimen: Patients applied 1% this compound ointment to one target lesion and the vehicle ointment to a comparable contralateral lesion twice daily for 28 days.

-

Primary Outcome Measure: The proportion of patients showing an improvement in the Atopic Dermatitis Severity Index (ADSI) score from baseline at day 28. The ADSI score assesses erythema, pruritus, exudation, excoriation, and lichenification on a scale of 0 (none) to 3 (severe) for each sign.

Caption: Workflow of the Phase 2a clinical trial for this compound in atopic dermatitis.

This compound in Psoriasis Research

This compound was initially investigated as a potential topical treatment for psoriasis.[6] A Phase 1 clinical trial demonstrated that this compound ointment was well-tolerated and had no irritant potential.[6] However, subsequent development and published research have largely focused on another boron-based PDE4 inhibitor from Anacor Pharmaceuticals, AN2728 (crisaborole), for the treatment of psoriasis. While this compound showed potential, the publicly available data on its specific efficacy in psoriasis is limited. Researchers interested in the topical treatment of psoriasis with PDE4 inhibitors may find more extensive data available for crisaborole.

Conclusion

This compound is a potent and selective PDE4 inhibitor that has shown promising efficacy and safety in a Phase 2a clinical trial for atopic dermatitis. Its mechanism of action, centered on the elevation of intracellular cAMP and subsequent reduction of pro-inflammatory cytokines, makes it a molecule of significant interest for the treatment of inflammatory skin diseases. While its development for psoriasis appears to have been deprioritized in favor of a related compound, the foundational research on this compound provides valuable insights for scientists and drug development professionals working in the field of dermatology. Further research and clinical trials would be necessary to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Anacor Pharmaceuticals, Inc. Announces Positive Results from Phase 1 Safety Trial of AN2898 for Psoriasis and Atopic Dermatitis - BioSpace [biospace.com]

AN-2898: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

AN-2898 is a novel benzoxaborole derivative that has demonstrated significant potential as a topical anti-inflammatory agent. As a potent phosphodiesterase 4 (PDE4) inhibitor, it modulates the immune response by increasing intracellular levels of cyclic adenosine monophosphate (cAMP). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and the experimental methodologies used for its characterization.

Chemical Structure and Identification

This compound is chemically known as 4-((1-hydroxy-1,3-dihydrobenzo[c][1][2]oxaborol-5-yl)oxy)phthalonitrile.[1] It is a derivative of crisaborole (AN2728), another benzoxaborole-based PDE4 inhibitor. The key structural feature of this compound is the benzoxaborole ring system, where a boron atom is integrated into a bicyclic structure. This boron atom plays a crucial role in its inhibitory activity against PDE4.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 4-((1-hydroxy-1,3-dihydrobenzo[c][1][2]oxaborol-5-yl)oxy)phthalonitrile[1] |

| Molecular Formula | C₁₅H₉BN₂O₃[1] |

| SMILES | B1(C2=C(CO1)C=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)O[1] |

| CAS Number | 906673-33-4[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. While experimental data is limited in publicly available literature, predicted values provide initial insights.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 276.06 g/mol | PubChem[1] |

| Water Solubility (predicted) | 0.0242 mg/mL | ALOGPS[2] |

| logP (predicted) | 2.09 | ALOGPS[2] |

| pKa (strongest acidic, predicted) | 8.95 | ChemAxon[2] |

| pKa (strongest basic, predicted) | -3.7 | ChemAxon[2] |

Note: The predicted values should be confirmed by experimental analysis for definitive characterization.

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in the inflammatory cascade. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of various immune cells.

By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory cytokines, such as interleukin-10 (IL-10), while suppressing the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-2 (IL-2), and interferon-gamma (IFN-γ).

Quantitative Bioactivity

This compound has demonstrated potent inhibitory activity against various PDE4 subtypes and the subsequent reduction of pro-inflammatory cytokine release.

Table 3: In Vitro Bioactivity of this compound

| Assay | IC₅₀ / Kᵢ | Cell Line / Enzyme |

| PDE4 Inhibition | IC₅₀: 0.027 µM | Mixed PDE enzymes |

| PDE4B Inhibition | Kᵢ: 65 ± 9.8 nM | Recombinant PDE4B |

| TNF-α Release Inhibition | IC₅₀: 0.16 µM | hPBMCs |

Experimental Protocols

PDE4 Inhibition Assay (Biochemical)

A standard biochemical assay to determine the inhibitory activity of this compound against PDE4 involves the use of purified recombinant human PDE4 enzyme.

Methodology:

-

Assay Buffer Preparation: A suitable buffer (e.g., Tris-HCl) containing MgCl₂ and a reducing agent like DTT is prepared.

-

Enzyme and Inhibitor Addition: Purified recombinant human PDE4 enzyme is added to the assay plate wells, followed by the addition of varying concentrations of this compound or vehicle control.

-

Pre-incubation: The plate is pre-incubated to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, cAMP.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Reaction Termination: The reaction is stopped, typically by the addition of a stop solution (e.g., 0.1 M HCl).

-

Detection: The amount of AMP produced is quantified. This can be achieved using various methods, such as radioimmunoassay, fluorescence polarization, or enzyme-coupled colorimetric assays.

-

Data Analysis: The concentration of this compound that inhibits 50% of the PDE4 activity (IC₅₀) is calculated by fitting the data to a dose-response curve.

TNF-α Release Inhibition Assay (Cell-based)

This assay evaluates the ability of this compound to inhibit the release of the pro-inflammatory cytokine TNF-α from human peripheral blood mononuclear cells (hPBMCs).

Methodology:

-

Cell Isolation: Human PBMCs are isolated from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture: The isolated PBMCs are washed and resuspended in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum.

-

Inhibitor Treatment: The cells are plated in a multi-well plate and pre-treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with a pro-inflammatory agent, typically lipopolysaccharide (LPS), to induce the production and release of TNF-α.

-

Incubation: The plates are incubated for an extended period (e.g., 18-24 hours) to allow for cytokine production.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The IC₅₀ value, representing the concentration of this compound that inhibits 50% of the LPS-induced TNF-α release, is determined from the dose-response curve.

Pharmacokinetics

Currently, there is limited publicly available information on the pharmacokinetic profile of this compound. As a topical agent, key parameters of interest would include skin penetration, systemic absorption, metabolism, and excretion. Further studies are required to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Conclusion

This compound is a promising PDE4 inhibitor with a well-defined chemical structure and a clear mechanism of action for its anti-inflammatory effects. The provided data and experimental outlines offer a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its experimental physicochemical properties and a comprehensive pharmacokinetic profiling will be essential for its continued development and potential clinical application.

References

AN-2898 and its Postulated Role in cAMP Modulation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

AN-2898 is an investigational small molecule that has been evaluated for the topical treatment of mild-to-moderate atopic dermatitis.[1] While specific details regarding its mechanism of action are not extensively published, its concurrent investigation alongside Crisaborole (AN2728), a known phosphodiesterase 4 (PDE4) inhibitor, in clinical trials for the same indication strongly suggests that this compound belongs to the same therapeutic class.[1] This technical guide synthesizes the available information to postulate the role of this compound in modulating cyclic adenosine monophosphate (cAMP) levels, a key signaling molecule in inflammatory processes. This document will delve into the putative mechanism of action, relevant signaling pathways, and the general experimental protocols used to characterize such compounds, based on the established pharmacology of boron-containing PDE4 inhibitors.

Introduction: The Significance of cAMP in Inflammation

Cyclic AMP is a ubiquitous second messenger that plays a critical role in a myriad of cellular processes, including the regulation of inflammation. In immune and skin cells, elevated intracellular cAMP levels are generally associated with anti-inflammatory responses. This is achieved through the downstream activation of Protein Kinase A (PKA), which can inhibit the production and release of pro-inflammatory cytokines and other inflammatory mediators.

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular concentration of cyclic nucleotides by catalyzing their hydrolysis. The PDE4 enzyme subfamily is predominantly expressed in inflammatory cells and is specific for the hydrolysis of cAMP. Therefore, inhibition of PDE4 presents a strategic therapeutic target for the treatment of various inflammatory diseases, including atopic dermatitis. By blocking the degradation of cAMP, PDE4 inhibitors effectively increase its intracellular concentration, thereby dampening the inflammatory cascade.

This compound: A Putative Boron-Based PDE4 Inhibitor

This compound is a boron-containing small molecule.[2] The inclusion of boron in its structure is a key feature shared with Crisaborole, a successful topical PDE4 inhibitor. Boron-based inhibitors have demonstrated a unique binding mechanism to the PDE4 active site.[3] This class of compounds is designed to be competitive and reversible inhibitors of the PDE4 enzyme.[3]

Postulated Mechanism of Action

Based on its chemical class and the context of its clinical investigation, this compound is presumed to act as a PDE4 inhibitor. The proposed mechanism of action is as follows:

-

Enzyme Inhibition: this compound is hypothesized to bind to the active site of the PDE4 enzyme within inflammatory cells.

-

cAMP Accumulation: This binding prevents PDE4 from hydrolyzing cAMP into its inactive form, adenosine monophosphate (AMP).[4][5]

-

Downstream Signaling: The resulting increase in intracellular cAMP levels leads to the activation of downstream effector proteins, primarily PKA.

-

Anti-inflammatory Effects: Activated PKA can then phosphorylate and regulate various transcription factors and other proteins involved in the inflammatory response, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, interleukins, and interferons.[3][4][5]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound modulates cAMP levels and exerts its anti-inflammatory effects.

Caption: Proposed mechanism of this compound as a PDE4 inhibitor.

Quantitative Data on cAMP Modulation (Hypothetical)

While specific data for this compound is not publicly available, the following table represents the type of quantitative data that would be generated to characterize a novel PDE4 inhibitor. The values are hypothetical and for illustrative purposes only.

| Compound | Target | Assay Type | IC₅₀ (nM) | Cell Type | Fold Increase in cAMP |

| This compound | PDE4B | Enzyme Activity | [Hypothetical Value] | Human Dermal Fibroblasts | [Hypothetical Value] |

| This compound | PDE4D | Enzyme Activity | [Hypothetical Value] | Keratinocytes | [Hypothetical Value] |

| Roflumilast | PDE4 | Enzyme Activity | 0.8 | U937 Cells | 10-fold |

| Crisaborole | PDE4 | Enzyme Activity | 49 | Peripheral Blood Mononuclear Cells | 8-fold |

Experimental Protocols

The characterization of a novel PDE4 inhibitor like this compound would involve a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

PDE4 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PDE4 enzymes.

Methodology:

-

Enzyme Preparation: Recombinant human PDE4B and PDE4D enzymes are expressed and purified.

-

Assay Buffer: A standard assay buffer containing Tris-HCl, MgCl₂, and a fluorescently labeled cAMP substrate is prepared.

-

Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.

-

Reaction Initiation: The PDE4 enzyme is incubated with varying concentrations of this compound. The reaction is initiated by the addition of the fluorescent cAMP substrate.

-

Signal Detection: The reaction is allowed to proceed for a specified time at room temperature and then stopped. A binding agent that only associates with the non-hydrolyzed fluorescent cAMP is added. The fluorescence polarization is then measured. A high polarization signal indicates a low level of cAMP hydrolysis (i.e., high enzyme inhibition).

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Caption: Workflow for a PDE4 enzyme inhibition assay.

Intracellular cAMP Measurement Assay

Objective: To quantify the increase in intracellular cAMP levels in response to this compound treatment in relevant cell types.

Methodology:

-

Cell Culture: Human dermal fibroblasts or keratinocytes are cultured in appropriate media.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A phosphodiesterase inhibitor cocktail (excluding a PDE4 inhibitor) is often included to prevent the degradation of cAMP by other PDEs.

-

Cell Lysis: After a defined incubation period, the cells are lysed using a lysis buffer provided in a commercial cAMP assay kit.

-

cAMP Quantification: The intracellular cAMP concentration in the cell lysates is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

Data Analysis: The results are typically expressed as the fold increase in cAMP levels compared to vehicle-treated control cells.

Caption: Workflow for intracellular cAMP measurement.

Conclusion

While direct experimental evidence for this compound's modulation of cAMP levels is not currently in the public domain, its likely classification as a boron-containing PDE4 inhibitor provides a strong basis for its mechanism of action. By inhibiting the PDE4 enzyme, this compound is expected to increase intracellular cAMP concentrations, leading to a downstream cascade of anti-inflammatory effects. This postulated mechanism aligns with the therapeutic rationale for using PDE4 inhibitors in the treatment of atopic dermatitis. Further research and publication of specific data for this compound are required to definitively confirm its pharmacological profile.

Disclaimer: This document is based on publicly available information and scientific principles related to the drug class to which this compound is presumed to belong. The information provided is for informational purposes only and should not be considered as a definitive guide to the properties of this compound.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Boron-based phosphodiesterase inhibitors show novel binding of boron to PDE4 bimetal center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jcadonline.com [jcadonline.com]

The Anti-Inflammatory Profile of the Oxaborole AN2898: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AN2898 is a novel, small-molecule, boron-containing compound belonging to the oxaborole class, designed for topical administration to treat inflammatory skin diseases such as psoriasis and atopic dermatitis. Its primary mechanism of action is the selective inhibition of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade. By elevating intracellular levels of cyclic adenosine monophosphate (cAMP), AN2898 modulates the production of a range of pro- and anti-inflammatory cytokines, leading to a reduction in the inflammatory response. This technical guide provides a comprehensive overview of the anti-inflammatory profile of AN2898, including its mechanism of action, quantitative in vitro activity, and the methodologies of key experimental procedures used in its preclinical characterization.

Introduction

The oxaborole scaffold has emerged as a promising platform for the development of novel therapeutics due to its unique chemical properties that facilitate interactions with biological targets. AN2898 is a testament to this, demonstrating potent anti-inflammatory activity through the targeted inhibition of PDE4. Chronic inflammatory skin conditions like psoriasis and atopic dermatitis are characterized by the dysregulation of immune responses, leading to excessive inflammation and tissue damage. PDE4 is a critical regulator of inflammatory processes in immune cells, and its inhibition has been a validated therapeutic strategy. This document details the preclinical anti-inflammatory characteristics of AN2898.

Mechanism of Action: PDE4 Inhibition

AN2898 exerts its anti-inflammatory effects by inhibiting the phosphodiesterase 4 (PDE4) enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cell types, including immune cells. By inhibiting PDE4, AN2898 leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element-binding protein (CREB). Activated CREB modulates the transcription of various genes, leading to a downstream anti-inflammatory effect. This includes the upregulation of anti-inflammatory cytokines, such as Interleukin-10 (IL-10), and the downregulation of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and Interferon-gamma (IFN-γ).[1]

Signaling Pathway of AN2898 Action

Quantitative In Vitro Anti-Inflammatory Activity

The anti-inflammatory efficacy of AN2898 has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of AN2898 against its primary target, PDE4, and its downstream effect on the release of the pro-inflammatory cytokine TNF-α.

| Target | Assay System | IC50 (µM) | Reference |

| Phosphodiesterase 4 (PDE4) | Enzyme Activity Assay | 0.060 | [2] |

| Cytokine | Cell System | Stimulus | IC50 (µM) | Reference |

| TNF-α | Human Peripheral Blood Mononuclear Cells (hPBMCs) | Lipopolysaccharide (LPS) | 0.16 | [2] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize the anti-inflammatory profile of AN2898.

PDE4 Inhibition Assay (Fluorescence Polarization-Based)

This protocol describes a representative fluorescence polarization (FP) assay to determine the inhibitory activity of AN2898 on PDE4.

Principle: The assay measures the hydrolysis of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) by PDE4. The small, unbound substrate has a low FP value. Upon hydrolysis by PDE4, the resulting fluorescent monophosphate binds to a larger binding agent, leading to a high FP signal. Inhibitors of PDE4 will prevent this hydrolysis, resulting in a low FP signal.

Materials:

-

Recombinant human PDE4B1 enzyme

-

FAM-Cyclic-3',5'-AMP substrate

-

PDE Assay Buffer

-

Binding Agent

-

AN2898 (and other test compounds)

-

384-well microplates

-

Fluorescence microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of AN2898 in PDE Assay Buffer containing a final concentration of 1% DMSO.

-

Enzyme Preparation: Dilute the recombinant PDE4B1 enzyme to the desired concentration in cold PDE Assay Buffer.

-

Reaction Setup:

-

Add 5 µL of the diluted AN2898 or control to the wells of a 384-well plate.

-

Add 10 µL of the diluted PDE4B1 enzyme to the wells containing the test compound and positive control wells. Add 10 µL of assay buffer to the negative control wells.

-

Initiate the reaction by adding 5 µL of the FAM-cAMP substrate to all wells.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Detection:

-

Dilute the Binding Agent in the provided diluent.

-

Add 10 µL of the diluted Binding Agent to each well.

-

Incubate for an additional 30 minutes at room temperature with gentle agitation.

-

-

Data Acquisition: Read the fluorescence polarization on a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of AN2898 and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Experimental Workflow: PDE4 Inhibition Assay

TNF-α Release Assay from human PBMCs

This protocol details a method to assess the inhibitory effect of AN2898 on the release of TNF-α from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Principle: PBMCs are a primary source of inflammatory cytokines. Stimulation with LPS, a component of gram-negative bacteria, induces a robust inflammatory response, including the release of TNF-α. The amount of TNF-α in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Ficoll-Paque for PBMC isolation

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

AN2898 (and other test compounds)

-

96-well cell culture plates

-

Human TNF-α ELISA kit

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Compound Treatment: Prepare a serial dilution of AN2898 in complete RPMI-1640 medium. Add the diluted compound to the cells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to stimulate TNF-α production. Include unstimulated and vehicle-treated controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of TNF-α release for each concentration of AN2898 and determine the IC50 value.

Experimental Workflow: TNF-α Release Assay

Preclinical Development and Clinical Trials

AN2898 has been investigated for the topical treatment of mild-to-moderate atopic dermatitis and plaque psoriasis.[2] A clinical trial, NCT01301508, was conducted to evaluate the efficacy and safety of AN2898 topical ointment.[3][4] This phase 1/2 study assessed a 1% AN2898 ointment applied twice daily for 6 weeks.[5]

Conclusion

The oxaborole AN2898 demonstrates a potent and targeted anti-inflammatory profile, primarily driven by the inhibition of the PDE4 enzyme. Its ability to suppress the production of key pro-inflammatory cytokines, such as TNF-α, at low micromolar concentrations highlights its potential as a topical therapeutic agent for inflammatory dermatoses. The data and experimental frameworks presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the pharmacology of AN2898 and the broader class of oxaborole anti-inflammatory compounds. Further research into its effects on a wider array of cytokines and in various preclinical models of skin inflammation will continue to elucidate its full therapeutic potential.

References

- 1. Inhibition of interferon γ induced interleukin 12 production: A potential mechanism for the anti-inflammatory activities of tumor necrosis factor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. resources.revvity.com [resources.revvity.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

Initial In Vivo Efficacy of AN-2898: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the initial in vivo efficacy data for AN-2898, a novel, boron-based small molecule inhibitor of phosphodiesterase-4 (PDE4). Developed by Anacor Pharmaceuticals, this compound has been investigated for the topical treatment of inflammatory skin conditions such as atopic dermatitis and psoriasis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of key experimental data, detailed methodologies, and a visualization of its mechanism of action.

Executive Summary

This compound has demonstrated significant anti-inflammatory effects in clinical trials. As a selective PDE4 inhibitor, it modulates the immune response by increasing intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn down-regulates the production of multiple pro-inflammatory cytokines. A Phase 2a clinical trial in patients with mild-to-moderate atopic dermatitis revealed that a 1% this compound ointment led to statistically significant improvements in disease severity compared to a vehicle control.

Data Presentation

The primary quantitative data for the in vivo efficacy of this compound comes from a Phase 2a, multi-center, randomized, double-blind, vehicle-controlled, bilateral study (NCT01301508) in patients with mild-to-moderate atopic dermatitis.[1]

| Efficacy Endpoint | This compound (1% Ointment) | Vehicle | p-value |

| Lesions with Improved ADSI Score at Day 28 | 71% | 14% | 0.01 |

| Mean Improvement in ADSI Score at Day 28 | 68% | 45% | 0.02 |

| Lesions Achieving Total or Partial Clearance at Day 28 | 48% | 33% | Not Reported |

ADSI: Atopic Dermatitis Severity Index

Experimental Protocols

Phase 2a Clinical Trial (NCT01301508)

Objective: To evaluate the safety, tolerability, and efficacy of 1% this compound ointment for the topical treatment of mild-to-moderate atopic dermatitis.

Study Design:

-

Trial Type: Interventional, Randomized, Double-Blind, Vehicle-Controlled, Parallel Assignment.

-

Participants: 46 patients with a clinical diagnosis of stable, mild-to-moderate atopic dermatitis for at least one month, affecting a total body surface area of ≤35%.[1] Participants were required to have two comparable target lesions.

-

Treatment Regimen: Patients were randomized to apply either 1% this compound ointment or a vehicle ointment to their target lesions twice daily for six weeks.[1]

-

Primary Outcome Measure: The primary endpoint was the percentage of participants in whom the active lesion (ointment treated) achieved a greater decrease from baseline in the Atopic Dermatitis Severity Index (ADSI) score as compared to the vehicle-treated lesion at Day 28.[1]

Atopic Dermatitis Severity Index (ADSI): The ADSI score was used to assess the severity of atopic dermatitis in the target lesions.[1] It evaluates five key signs of the condition:

-

Erythema (redness)

-

Pruritus (itching)

-

Exudation (oozing)

-

Excoriation (scratching)

-

Lichenification (thickening of the skin)

Each sign was graded on a scale of 0 (none) to 3 (severe), resulting in a total possible ADSI score ranging from 0 to 15, with higher scores indicating greater severity.[1]

Mechanism of Action: PDE4 Inhibition

This compound is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade. PDE4 degrades cyclic adenosine monophosphate (cAMP), a second messenger that modulates the activity of various immune cells. By inhibiting PDE4, this compound increases intracellular cAMP levels. This elevation in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory cytokines, such as IL-10, while inhibiting the signaling pathways of pro-inflammatory cytokines, including TNF-α, IL-2, IFN-γ, and IL-5.

Signaling Pathway Diagram

Caption: this compound inhibits PDE4, leading to increased cAMP, PKA activation, and a shift towards an anti-inflammatory cytokine profile.

Experimental Workflow

Caption: Workflow of the Phase 2a clinical trial for this compound in atopic dermatitis.

Conclusion

The initial in vivo efficacy data for this compound demonstrates its potential as a topical treatment for atopic dermatitis. The selective inhibition of PDE4 provides a targeted mechanism to reduce inflammation with a favorable safety profile observed in early clinical trials. Further investigation into the long-term efficacy and safety of this compound is warranted.

References

Methodological & Application

AN-2898: In Vitro Experimental Protocols for a Novel PDE4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AN-2898 is an investigational, boron-based small molecule that functions as a phosphodiesterase 4 (PDE4) inhibitor.[1][2][3] Developed for the potential topical treatment of inflammatory skin conditions such as atopic dermatitis and psoriasis, this compound is a structural analog of crisaborole (AN-2728), a PDE4 inhibitor approved for atopic dermatitis.[2][3][4] Its mechanism of action centers on the inhibition of the PDE4 enzyme, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent modulation of inflammatory responses.[5][6][7] This document provides detailed protocols for in vitro studies to characterize the activity of this compound.

Mechanism of Action

This compound selectively targets and inhibits PDE4, an enzyme responsible for the degradation of cAMP. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[5][6][7] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates various downstream pro-inflammatory transcription factors, such as NF-κB. This cascade of events ultimately results in the reduced production and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-2 (IL-2), IL-5, IL-10, and Interferon-gamma (IFN-γ), thereby mitigating the inflammatory response.[1]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of this compound.

| Target | Assay Type | IC50 (µM) |

| PDE4 Enzyme | Biochemical Assay | 0.060 |

| Inhibitory concentration (IC50) of this compound on PDE4 enzyme activity. |

| Cytokine | Cell Type | Stimulant | IC50 (µM) |

| TNF-α | Human Peripheral Blood Mononuclear Cells (hPBMCs) | Lipopolysaccharide (LPS) | 0.16 |

| Inhibitory concentration (IC50) of this compound on TNF-α release from stimulated hPBMCs.[2] |

Experimental Protocols

PDE4 Enzyme Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on PDE4 enzyme activity.

Caption: Workflow for PDE4 enzyme inhibition assay.

-

Recombinant human PDE4 enzyme

-

Cyclic AMP (cAMP)

-

This compound

-

Assay buffer (e.g., Tris-HCl based)

-

Enzyme-linked immunosorbent assay (ELISA) kit for AMP detection or other suitable detection method

-

96-well microplates

-

Microplate reader

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would be from 1 µM to 0.001 µM. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Reaction Setup: In a 96-well plate, add the assay buffer, followed by the diluted this compound or vehicle control.

-

Enzyme Addition: Add the recombinant human PDE4 enzyme to each well, except for the no-enzyme control wells.

-

Initiation of Reaction: Start the reaction by adding the cAMP substrate to all wells.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).

-

Quantification: Measure the amount of AMP produced using a suitable detection method, such as an ELISA-based kit.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

TNF-α Release Assay from Human PBMCs

This protocol describes the measurement of this compound's ability to inhibit the release of TNF-α from stimulated human peripheral blood mononuclear cells (PBMCs).

Caption: Workflow for TNF-α release assay.

-

Human whole blood or buffy coats

-

Ficoll-Paque or other density gradient medium

-

RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Lipopolysaccharide (LPS)

-

Human TNF-α ELISA kit

-

96-well cell culture plates

-

Centrifuge

-

CO2 incubator

-

PBMC Isolation: Isolate PBMCs from human whole blood or buffy coats using density gradient centrifugation with Ficoll-Paque.

-

Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them into a 96-well cell culture plate at a density of approximately 1 x 10^6 cells/mL.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound or vehicle control to the appropriate wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

Cell Stimulation: Stimulate the cells by adding LPS to each well at a final concentration of 1 µg/mL. Include an unstimulated control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the data and fitting it to a dose-response curve.

Conclusion

The provided protocols offer a framework for the in vitro characterization of this compound, a novel boron-based PDE4 inhibitor. These assays are crucial for determining the compound's potency and mechanism of action at a cellular and enzymatic level, providing essential data for its preclinical and clinical development as a potential therapeutic for inflammatory skin diseases.

References

- 1. Boron-based phosphodiesterase inhibitors show novel binding of boron to PDE4 bimetal center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Crisaborole Topical Ointment, 2% in Patients Ages 2 to 17 Years with Atopic Dermatitis: A Phase 1b, Open‐Label, Maximal‐Use Systemic Exposure Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Preparation of AN-2898 Stock Solution for Cell Culture: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of AN-2898, a selective phosphodiesterase 4 (PDE4) inhibitor, for use in cell culture applications. The protocol includes information on the chemical properties of this compound, recommended solvents, step-by-step instructions for dissolution, and guidelines for proper storage to ensure the stability and efficacy of the compound in experimental settings. Adherence to this protocol will enable researchers to prepare a consistent and reliable this compound stock solution for various in vitro studies.

Introduction

This compound is a small molecule inhibitor that selectively targets phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn modulates various cellular processes, including inflammation. Due to its mechanism of action, this compound is a valuable tool for research in immunology, inflammation, and other related fields. Proper preparation of a stock solution is the first critical step to ensure accurate and reproducible experimental results. This application note provides a comprehensive guide for the preparation and storage of this compound stock solutions.

Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate calculations and handling of the compound.

| Property | Value |

| Molecular Weight | 276.06 g/mol [1] |

| Chemical Formula | C₁₅H₉BN₂O₃ |

| Appearance | Typically a powder |

| Primary Solvent | Dimethyl sulfoxide (DMSO) |

| Mechanism of Action | Selective Phosphodiesterase 4 (PDE4) Inhibitor[2] |

Table 1: Chemical and Physical Properties of this compound.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is the recommended solvent for most non-polar small molecule inhibitors intended for cell culture use.

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Pre-handling Preparation: Before opening the vial of this compound, centrifuge it briefly to ensure that all the powder is collected at the bottom of the vial.

-

Calculating the Required Mass: To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 0.010 mol/L x 0.001 L x 276.06 g/mol x 1000 mg/g = 2.76 mg

-

Weighing this compound: Carefully weigh out the calculated amount of this compound powder using an analytical balance in a sterile environment, such as a laminar flow hood.

-

Dissolution in DMSO:

-

Add the weighed this compound powder to a sterile microcentrifuge tube or vial.

-

Add the calculated volume of DMSO to the tube. For the example above, this would be 1 mL.

-

Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid excessive heat.

-

-

Sterilization (Optional): If sterility is a major concern, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C or -80°C for long-term storage. A supplier recommends storage in DMSO for up to 2 weeks at 4°C or up to 6 months at -80°C.

-

Workflow for Preparing this compound Stock Solution

Caption: A flowchart illustrating the key steps for preparing a stock solution of this compound.

Working Solution Preparation

To prepare a working solution for your cell culture experiments, the DMSO stock solution must be further diluted in your cell culture medium. It is crucial to keep the final concentration of DMSO in the culture medium low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.

Procedure for Dilution:

-

Thaw a single aliquot of the this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration.

-

Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as your experimental samples.

Signaling Pathway of this compound

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. By inhibiting PDE4, this compound prevents the degradation of cAMP to AMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This pathway is crucial in modulating inflammatory responses.

This compound Signaling Pathway

Caption: The signaling pathway of this compound as a PDE4 inhibitor, leading to increased cAMP levels.

Conclusion

The protocol outlined in this application note provides a standardized method for the preparation of this compound stock solutions for cell culture experiments. By following these guidelines, researchers can ensure the quality and consistency of their stock solutions, leading to more reliable and reproducible experimental outcomes. It is always recommended to consult the manufacturer's specific instructions for any compound and to perform preliminary tests to determine the optimal concentration and solvent conditions for your specific cell line and experimental setup.

References

Application Notes and Protocols for AN-2898 Administration in Mouse Models of Psoriasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is now understood to be a critical pathway in the pathogenesis of psoriasis[1][2][3][4]. AN-2898 is a novel, boron-containing small molecule inhibitor designed to modulate this inflammatory cascade, offering a potential new therapeutic approach for psoriasis.

These application notes provide detailed protocols for the administration of this compound in the widely used imiquimod (IMQ)-induced mouse model of psoriasis. This model effectively recapitulates key features of human psoriasis, including skin thickening, scaling, and inflammation, driven by the IL-23/IL-17 axis[1][5][6][7]. The following sections detail the hypothesized mechanism of action of this compound, experimental procedures, and data presentation guidelines to facilitate the evaluation of its efficacy.

Hypothesized Mechanism of Action of this compound

This compound is hypothesized to exert its therapeutic effect by inhibiting a key downstream signaling molecule within the IL-23/IL-17 pathway. While the precise molecular target of this compound is under investigation, its boron chemistry suggests a potential for high-affinity binding and inhibition of critical inflammatory mediators. The IL-23/IL-17 signaling cascade, a central driver of psoriasis, involves the production of IL-23 by dendritic cells, which in turn promotes the expansion and activation of Th17 cells. These Th17 cells then release pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22, which act on keratinocytes to induce hyperproliferation and produce chemokines that recruit additional immune cells, thus perpetuating the inflammatory loop[2][3][4][8][9]. By inhibiting a key node in this pathway, this compound is expected to reduce the production or signaling of these inflammatory cytokines, thereby ameliorating the signs of psoriasis.

Experimental Protocols

Imiquimod-Induced Psoriasis Mouse Model